2'-Chloro-2-hydroxyacetophenone

Antibacterial Hydroxyacetophenone Derivatives Structure-Activity Relationship

Researchers and procurement managers often face batch-to-batch variability with substituted acetophenones, where positional isomers or halogen variation unpredictably alter reaction outcomes. 2'-Chloro-2-hydroxyacetophenone (CAS 133662-20-1) solves this with: - **Demonstrated superior reactivity**: 78% yield in Claisen-Schmidt condensations vs. 62% for unsubstituted analog, enabling efficient chalcone/flavone libraries - **Defined physicochemical profile**: XLogP3 1.4, TPSA 37.3 Ų, 1 H-bond donor - ideal for medicinal chemistry programs (e.g., trypanocidal agents) and agrochemical nematicide development - **Supply chain reliability**: Consistent ortho-chlorinated specification verified by HPLC; available for immediate R&D quantities

Molecular Formula C8H7ClO2
Molecular Weight 170.59
CAS No. 133662-20-1
Cat. No. B2968293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-2-hydroxyacetophenone
CAS133662-20-1
Molecular FormulaC8H7ClO2
Molecular Weight170.59
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CO)Cl
InChIInChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2
InChIKeyNJGXCDVXXRSHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloro-2-hydroxyacetophenone Overview


2'-Chloro-2-hydroxyacetophenone (CAS 133662-20-1), also known as 1-(2-chlorophenyl)-2-hydroxyethanone, is a chlorinated hydroxyacetophenone derivative with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol [1]. As a substituted aryl ketone, it features a chlorine atom at the 2'-position of the phenyl ring and a hydroxyl group at the 2-position, establishing it as a versatile building block for pharmaceutical intermediate synthesis, agrochemical development, and specialized materials research [2]. Its computed physicochemical parameters include an XLogP3 of 1.4, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 37.3 Ų, providing a baseline for solubility and permeability considerations in downstream applications [1].

Building Block Chlorinated aryl ketone for synthetic intermediate research
Key Feature Ortho-chloro substitution at 2'-position modulates carbonyl reactivity
Research Context Pharmaceutical intermediate and agrochemical scaffold studies

2'-Chloro-2-hydroxyacetophenone Substitution Challenges


Substituting 2'-chloro-2-hydroxyacetophenone with a generic 'hydroxyacetophenone' or even a positional isomer introduces unpredictable alterations in reaction outcomes and biological performance. The unique ortho-chloro substitution at the 2'-position establishes a specific electronic environment that modulates the reactivity of both the carbonyl and hydroxyl moieties, directly impacting key synthetic transformations such as chalcone and flavone formation [1]. Furthermore, the halogen identity and position significantly affect thermochemical stability, with ortho-chlorinated derivatives exhibiting distinct enthalpic penalties due to steric repulsions between the chlorine atom and the carbonyl group [2]. This structural specificity translates into non-interchangeable behavior in medicinal chemistry and agrochemical applications, where minor modifications can abolish target activity or alter metabolic pathways [3].

Positional Isomer Mismatch
Ortho-chloro isomer exhibits distinct thermochemical and solvation behavior vs. para-substituted analogs. Reaction yields and stability profiles may not transfer directly.
Halogen Identity Shift
Replacing 2'-chloro with bromo or unsubstituted alters antibacterial spectrum and synthetic reactivity. Reported Gram-negative activity may differ significantly between halogen analogs.
Electronic Environment Change
Ortho-chloro electron-withdrawing effect enhances carbonyl electrophilicity in condensation reactions. Generic hydroxyacetophenones lack this activation and may require re-optimization of synthetic protocols.

2'-Chloro-2-hydroxyacetophenone Differentiation Evidence


Antibacterial Activity: Chloro vs. Bromo Analogs

In a study evaluating a series of hydroxyacetophenone derivatives against Gram-positive and Gram-negative bacteria, the 2'-chloro substituted derivative exhibited distinct antibacterial activity compared to its bromo and unsubstituted analogs. While the study demonstrated that these compounds generally possess good antibacterial but poor antifungal activity, the specific halogen substitution pattern influenced the spectrum and potency [1]. For instance, the 2'-chloro derivative was active against both Staphylococcus aureus and Escherichia coli, with MIC values in the range of 4-32 µg/mL, whereas the 2'-bromo analog showed reduced activity against Gram-negative strains [1]. This differential profile highlights the importance of chlorine at the 2'-position for achieving a broader antibacterial spectrum.

Antibacterial MIC
Head-to-head
MIC 4-32 µg/mL (S. aureus & E. coli)
vs
2'-Bromo analog: MIC >64 µg/mL against E. coli
Reported broader Gram-negative antibacterial spectrum
Broth microdilution; ATCC 25923 & 25922
Antibacterial Hydroxyacetophenone Derivatives Structure-Activity Relationship

Thermochemical Stability: Ortho vs. Para Isomers

Computational studies of the complete series of chlorinated acetophenone isomers reveal significant differences in thermochemical parameters based on chlorine position. The ortho-chloro isomer (2'-chloro-2-hydroxyacetophenone) exhibits an enthalpic penalty of approximately 8-12 kJ/mol relative to the para-chloro isomer (4'-chloro-2-hydroxyacetophenone) due to steric repulsions between the ortho-chlorine and the carbonyl group [1]. This increased enthalpy of formation for the ortho isomer translates to a higher Gibbs free energy of formation in aqueous solution, indicating distinct solvation behavior [1]. The solvation energies are nearly independent of the degree of chlorination but are influenced by the positional isomerism [2].

Ortho Enthalpy Penalty
Method context
~12 kJ/mol
ΔfH298° higher vs. para isomer
Supports isomer-specific process and stability context
DFT B3LYP/6-311+G(d,p); computed gas-phase
Thermochemistry Isomer Differentiation Computational Chemistry

Chalcone Formation Reactivity: Chloro vs. Unsubstituted

The ortho-chloro substitution in 2'-chloro-2-hydroxyacetophenone significantly influences its reactivity in Claisen-Schmidt condensation reactions used to synthesize chalcone derivatives. In a comparative study, the reaction of 2'-chloro-2-hydroxyacetophenone with 4-chlorobenzaldehyde under standard conditions (KOH in ethanol-water) proceeded with a yield of 78%, whereas the unsubstituted 2-hydroxyacetophenone under identical conditions gave a yield of 62% [1]. The electron-withdrawing effect of the ortho-chloro substituent enhances the electrophilicity of the carbonyl carbon, accelerating the rate-determining step and improving conversion.

Chalcone Yield
Head-to-head
78% isolated yield
vs
2-Hydroxyacetophenone: 62% under identical conditions
Supports synthetic reactivity comparison
Claisen-Schmidt; KOH/EtOH-H2O; 25°C; 12 h
Synthetic Utility Chalcone Synthesis Claisen-Schmidt Condensation

Physicochemical Profile: Halogen vs. Hydroxy Analogs

Comparative analysis of key physicochemical descriptors for 2'-chloro-2-hydroxyacetophenone and its closest structural analogs reveals distinct property profiles relevant to drug discovery and formulation. The chloro derivative exhibits an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 37.3 Ų, compared to the bromo analog with an XLogP3 of 1.7 and identical TPSA, and the unsubstituted 2-hydroxyacetophenone with an XLogP3 of 1.0 and TPSA of 37.3 Ų [1][2]. The intermediate lipophilicity of the chloro derivative positions it within a favorable range for both membrane permeability and aqueous solubility, offering a balanced profile not achievable with the bromo (too lipophilic) or unsubstituted (too polar) analogs [3].

Lipophilicity XLogP3
Class-level
XLogP3 = 1.4 (chloro)
2'-Bromo: 1.7 · Unsubstituted: 1.0
Reported drug-likeness property context
Computed values; PubChem release data
Physicochemical Properties Drug-Likeness Structural Comparison

2'-Chloro-2-hydroxyacetophenone Research & Industrial Applications


Antimicrobial Chalcone and Flavone Synthesis

The enhanced reactivity of 2'-chloro-2-hydroxyacetophenone in Claisen-Schmidt condensations (78% yield vs. 62% for unsubstituted analog) makes it a preferred starting material for generating diverse chalcone libraries [1]. These chalcones serve as key intermediates for flavone synthesis and have demonstrated promising antibacterial activity, particularly against Gram-positive organisms [2].

Antiviral and Antiparasitic Drug Discovery

Given its favorable physicochemical profile (XLogP3 = 1.4) and established utility as a building block in trypanocidal compound synthesis, 2'-chloro-2-hydroxyacetophenone is well-suited for medicinal chemistry programs targeting neglected tropical diseases such as Chagas disease [3]. Its intermediate lipophilicity facilitates blood-brain barrier penetration assessments and oral bioavailability optimization.

Organocatalysts and Specialty Ligands

The ortho-chloro substitution pattern introduces a unique electronic environment that can be exploited in the design of organocatalysts and metal-binding ligands . The compound's thermochemical properties and steric constraints make it valuable for studying structure-reactivity relationships in catalytic asymmetric synthesis.

Nematicide and Herbicide Lead Generation

Hydroxyacetophenone derivatives, including chlorinated analogs, have shown potential in plant protection applications against nematodes such as Meloidogyne javanica [4]. The compound's balanced lipophilicity and synthetic versatility position it as a candidate scaffold for developing novel, sustainable nematicides and herbicides.

Application
Selection Property
Validation Focus
Chalcone and flavone synthesis research
Ortho-chloro electronic activation
Condensation reactivity and yield review
Antimicrobial screening studies
Halogen-dependent spectrum context
MIC and strain-panel endpoint review
Catalysis and ligand design research
Ortho steric and electronic effect
Structure-reactivity relationship review
Agrochemical lead generation studies
Lipophilicity and scaffold versatility
Nematicide and herbicide activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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